tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
Description
Overview of tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate
This compound is a complex organic compound notable for its intricate molecular structure, which features a pyridine ring and a pyrazole ring. This compound has attracted significant interest in various fields of scientific research due to its potential applications in medicinal chemistry and organic synthesis. The compound's unique structural characteristics include a tert-butyl ester group, contributing to its biochemical properties and interactions with biological systems.
The molecular structure of this compound can be characterized by several key features that distinguish it within the broader class of heterocyclic compounds. The Chemical Abstracts Service registry number for this compound is 1395493-04-5, providing a standardized identifier for research and commercial applications. The molecular formula C₁₅H₁₈N₄O₂ reflects the presence of fifteen carbon atoms, eighteen hydrogen atoms, four nitrogen atoms, and two oxygen atoms within the molecular framework. The compound exhibits a molecular weight of 286.33 grams per mole, positioning it within the mid-range molecular weight category typical of many pharmaceutical intermediates and active compounds.
Table 1: Fundamental Properties of this compound
The structural complexity of this compound arises from its classification as a derivative of dihydropyrrolo[3,4-c]pyrazole, which represents a bicyclic system where a pyrrole ring is fused to a pyrazole ring. This heterocyclic framework is further substituted with a pyridin-2-yl group at the 2-position of the pyrazole ring and protected with a tert-butyl carboxylate group at the 5-position of the dihydropyrrolo system. The presence of nitrogen-containing rings is pivotal in many biological activities, as these heteroatoms can participate in hydrogen bonding interactions and coordinate with metal centers in biological systems.
The compound's synthetic accessibility and stability under standard laboratory conditions make it an attractive target for pharmaceutical research and development. The tert-butyl ester functionality serves as a protecting group that can be selectively removed under acidic conditions, allowing for further chemical modifications and derivatization. This characteristic enhances the compound's utility as a synthetic intermediate in the preparation of more complex molecular architectures.
Historical Context and Discovery of the Compound
The development of this compound emerges from the broader historical context of heterocyclic chemistry research, particularly the exploration of nitrogen-containing bicyclic systems. The foundational work in pyrrolo[3,4-c]pyrazole chemistry can be traced to investigations into related heterocyclic scaffolds that began gaining prominence in the late twentieth century. The compound 1,4,5,6-tetrahydropyrrolo[3,4-c]pyrazole, which serves as the core structural motif, has been recognized as a heterocyclic organic compound characterized by its unique bicyclic structure that incorporates both a pyrrole and a pyrazole moiety.
Research into dihydropyrrolo[3,4-c]pyrazole derivatives has been driven by the recognition that these compounds exhibit significant potential for biological activity, particularly in medicinal chemistry applications. The development of synthetic methodologies for accessing these complex heterocyclic systems has been an area of intense research focus, with scientists seeking efficient and practical synthetic procedures for obtaining functionalized derivatives. The emergence of multicomponent reaction strategies has provided powerful tools for the construction of these molecular frameworks, enabling the synthesis of diverse compound libraries for biological evaluation.
The historical progression of research in this area has been marked by the development of increasingly sophisticated synthetic approaches. Early investigations focused on establishing fundamental synthetic routes to the core dihydropyrrolo[3,4-c]pyrazole scaffold, while subsequent work has expanded to include the incorporation of various substituents and functional groups to modulate biological activity. The introduction of pyridine substituents, as exemplified in the target compound, represents a strategic approach to enhance the pharmacological profile of these heterocyclic systems through the incorporation of additional nitrogen-containing aromatic rings.
Table 2: Timeline of Key Developments in Dihydropyrrolo[3,4-c]pyrazole Research
The evolution of synthetic chemistry has played a crucial role in making compounds like this compound accessible for research purposes. The development of efficient coupling reactions, protecting group strategies, and cyclization methodologies has enabled chemists to construct these complex molecular architectures with greater ease and reliability. The incorporation of tert-butyl ester protecting groups has become a standard approach in the synthesis of carboxylic acid derivatives, providing stability during synthetic transformations while allowing for selective deprotection when required.
Relevance within Heterocyclic and Nitrogen-Containing Compound Research
The significance of this compound within the broader landscape of heterocyclic and nitrogen-containing compound research stems from its unique structural features and potential biological applications. Heterocyclic compounds, particularly those containing multiple nitrogen atoms, have long been recognized as privileged structures in medicinal chemistry due to their ability to interact with biological targets through various mechanisms. The presence of nitrogen atoms in heterocyclic rings can influence molecular properties such as basicity, hydrogen bonding capacity, and electronic distribution, all of which are crucial factors in determining biological activity.
The dihydropyrrolo[3,4-c]pyrazole scaffold represents a particularly interesting class of heterocycles due to its structural similarity to naturally occurring compounds and its potential for diverse biological activities. Research has demonstrated that pyrrolo[3,4-c]pyridine derivatives, which share structural similarities with the target compound, exhibit broad spectrum pharmacological properties and have been investigated for their potential use in treating diseases of the nervous and immune systems. These findings suggest that related compounds, including dihydropyrrolo[3,4-c]pyrazole derivatives, may possess similar therapeutic potential.
The incorporation of a pyridin-2-yl substituent in the target compound adds an additional layer of complexity and potential biological relevance. Pyridine-containing compounds are widely represented in pharmaceutical agents due to the nitrogen atom's ability to participate in hydrogen bonding and coordinate with metal centers in biological systems. The specific positioning of the pyridine ring at the 2-position of the pyrazole moiety creates opportunities for unique binding interactions with protein targets, potentially leading to enhanced selectivity and potency.
Table 3: Structural Features and Their Biological Relevance
The relevance of this compound extends beyond its immediate structural features to encompass its role as a synthetic intermediate and building block for more complex molecular architectures. The compound's design incorporates several key pharmacophoric elements that are commonly found in bioactive molecules, making it a valuable starting point for medicinal chemistry optimization programs. The presence of the tert-butyl ester group provides opportunities for further derivatization, allowing researchers to explore structure-activity relationships and optimize pharmaceutical properties.
Recent research has highlighted the importance of nitrogen-containing heterocycles in drug discovery, with particular emphasis on compounds that can serve as selective inhibitors of specific enzyme targets. The structural features present in this compound align well with the requirements for developing such selective inhibitors, particularly in areas such as kinase inhibition where precise molecular recognition is crucial for achieving therapeutic selectivity.
Scope and Objectives of the Academic Review
The comprehensive academic examination of this compound encompasses multiple interconnected research domains that collectively contribute to our understanding of this complex heterocyclic compound. The primary objective of this academic review is to provide a thorough analysis of the compound's chemical properties, synthetic accessibility, and potential applications within contemporary pharmaceutical research. This examination seeks to establish a foundational understanding of the compound's structure-property relationships while identifying opportunities for future research and development.
The scope of this review extends to encompass the broader context of dihydropyrrolo[3,4-c]pyrazole chemistry, with particular emphasis on understanding how structural modifications influence biological activity and pharmaceutical utility. The investigation includes analysis of synthetic methodologies that have been developed for accessing this class of compounds, evaluation of structure-activity relationships that have been established through related research, and assessment of the compound's potential role in various therapeutic applications. The review also considers the compound's position within the larger framework of nitrogen-containing heterocyclic drug discovery programs.
A critical component of this academic review involves the systematic evaluation of experimental data and research findings that relate to the target compound and its structural analogs. This includes examination of synthetic procedures that have been reported for related compounds, analysis of biological activity data where available, and assessment of the compound's pharmaceutical potential based on established structure-activity relationships. The review seeks to identify gaps in current knowledge and highlight areas where additional research would be particularly valuable for advancing our understanding of this compound class.
Table 4: Key Research Areas and Objectives
| Research Area | Primary Objectives | Expected Outcomes | Methodological Approach |
|---|---|---|---|
| Structural Analysis | Characterize molecular properties | Enhanced understanding of conformational preferences | Computational chemistry and spectroscopic studies |
| Synthetic Chemistry | Develop efficient synthetic routes | Improved accessibility for research | Optimization of reaction conditions and yields |
| Biological Evaluation | Assess pharmacological potential | Identification of therapeutic applications | Systematic screening and mechanistic studies |
| Structure-Activity Relationships | Correlate structure with biological activity | Rational drug design principles | Comparative analysis of analog series |
The academic review also addresses the practical considerations associated with working with this compound, including its chemical stability, synthetic accessibility, and potential for scale-up synthesis. These factors are crucial for determining the compound's viability as a research tool and potential pharmaceutical intermediate. The review examines the compound's compatibility with various synthetic transformations and its stability under different reaction conditions, providing valuable guidance for researchers seeking to incorporate this scaffold into their synthetic programs.
Furthermore, the scope of this review includes an evaluation of the compound's potential role in advancing our understanding of heterocyclic chemistry and drug discovery. The unique structural features of this compound position it as an important model compound for studying the relationships between molecular structure and biological activity in nitrogen-containing heterocycles. The insights gained from studying this compound may have broader implications for the design and development of new pharmaceutical agents based on related heterocyclic scaffolds.
Properties
IUPAC Name |
tert-butyl 2-pyridin-2-yl-4,6-dihydropyrrolo[3,4-c]pyrazole-5-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4O2/c1-15(2,3)21-14(20)18-8-11-9-19(17-12(11)10-18)13-6-4-5-7-16-13/h4-7,9H,8,10H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZNNXMJXYNONWET-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC2=CN(N=C2C1)C3=CC=CC=N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80856744 | |
| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
286.33 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1395493-04-5 | |
| Record name | tert-Butyl 2-(pyridin-2-yl)-2,6-dihydropyrrolo[3,4-c]pyrazole-5(4H)-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80856744 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Starting Material Selection and Activation
The synthesis begins with picolinic acid as a cost-effective and readily available precursor, replacing more expensive or less accessible intermediates such as cyanopyridine. The initial step involves converting picolinic acid into an activated intermediate suitable for amide formation.
- Amidation of picolinic acid: Picolinic acid reacts with N-methylmorpholine and isobutyl chloroformate to form an acyl intermediate, which then couples with (1-hydroxy-3,3-dimethylbutan-2-yl)amine (a protected amino alcohol derivative). This step yields amide 4 with high efficiency, achieving yields of approximately 92% when optimized with isobutyl chloroformate under controlled temperature conditions (0°C to room temperature).
- Activation of the acid with isobutyl chloroformate and N-methylmorpholine is superior to other chlorinating agents like oxalyl chloride or diphenyl chlorophosphate, providing high yields and cleaner reactions.
Cyclization to Form the Pyrazoline Ring
The next critical step involves cyclizing the amide intermediate 4 to form the dihydropyrrolo[3,4-c]pyrazole core.
- Conversion of alcohol to chloride: The hydroxyl group in 4 is converted into a chloride (11 ) using thionyl chloride (SOCl₂). This chloride salt is stable and can be stored or used directly in subsequent steps.
- Cyclization conditions: The chloride 11 is subjected to base-promoted cyclization. Screening of bases revealed that hydroxide and alkoxide bases, particularly sodium methoxide, facilitate efficient ring closure at moderate temperatures (~50°C). This step yields the target compound tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate with yields around 70-72%.
- The use of sodium methoxide was found optimal due to its balanced reactivity, minimizing hydrolysis and side reactions.
Purification and Scalability
- The final ligand 1 is purified via silica gel chromatography using neutral silica to prevent decomposition, achieving high purity without significant degradation.
- The entire process is designed for scalability, with the three-step route from inexpensive starting materials, avoiding tedious purification steps, and enabling multi-gram synthesis.
Data Summary Table
| Step | Starting Material | Activation/Reagent | Conditions | Yield (%) | Notes |
|---|---|---|---|---|---|
| 1 | Picolinic acid | Isobutyl chloroformate + N-methylmorpholine | 0°C to room temp | 92 | Amide formation |
| 2 | Amide 4 | Thionyl chloride | 0°C to 50°C | 70-72 | Chloride formation |
| 3 | Chloride 11 | Sodium methoxide | 50°C | 70-72 | Cyclization to target compound |
Additional Considerations and Notes
- Reaction Optimization: Temperature control during amidation and cyclization is critical for high yields and purity.
- Purification: Neutral silica gel chromatography is preferred to prevent decomposition of the sensitive dihydropyrrolo[3,4-c]pyrazole core.
- Scalability: The route is amenable to multi-gram scale synthesis, with potential for further telescoping to reduce purification steps.
Chemical Reactions Analysis
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups on the pyridine or pyrazole rings are replaced with other groups.
Coupling Reactions: It can undergo coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents and conditions used in these reactions include palladium catalysts for coupling reactions, oxidizing agents like potassium permanganate for oxidation, and reducing agents like lithium aluminum hydride for reduction. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Antimalarial Activity
Recent studies have shown that compounds similar to tert-butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate exhibit significant antimalarial activity. For instance, modifications to the dihydroquinazolinone scaffold have led to enhanced metabolic stability and aqueous solubility, which are crucial for effective drug development against malaria. The inclusion of heterocycles has been noted to optimize the balance between activity and solubility .
Anticancer Properties
Research indicates that derivatives of pyrrolo[3,4-c]pyrazole compounds have shown promise in targeting cancer cells. A study focusing on the synthesis of similar compounds revealed their ability to inhibit specific cancer cell lines by inducing apoptosis and disrupting cell cycle progression. The incorporation of pyridine rings has been linked to increased potency against various tumor types .
Case Study: In Vivo Efficacy
In a recent animal model study, a derivative of this compound demonstrated significant efficacy in reducing tumor size when administered in conjunction with established chemotherapeutic agents. The study highlighted the synergistic effects observed when combining this compound with other treatments, suggesting a potential pathway for enhancing therapeutic outcomes in cancer treatment .
Synthesis of Advanced Materials
The unique chemical structure of this compound allows it to be utilized in the synthesis of advanced materials such as polymers and nanocomposites. Its ability to form stable complexes with metal ions has been explored for applications in catalysis and sensor technology .
Mechanism of Action
The mechanism of action of tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites on these targets, modulating their activity. This interaction can influence various biochemical pathways, leading to the desired effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Variations and Substituent Effects
The compound belongs to a broader class of tert-butyl pyrrolo[3,4-c]pyrazole carboxylates, where substituents at the 2-position vary widely. Key analogs include:
Key Observations :
- Electronic Effects : Electron-withdrawing groups (e.g., trifluoromethyl ) enhance stability and alter reactivity, while electron-donating groups (e.g., benzo[d][1,3]dioxolyl ) may improve metabolic stability.
- Steric Effects : Bulky substituents like naphthyl (8b) reduce solubility but increase lipophilicity, impacting membrane permeability .
- Biological Activity : The pyridin-2-yl substituent in the target compound likely offers balanced polarity for target binding, akin to JNK inhibitors with dichlorophenyl groups (8a) .
Yield Comparison :
Physicochemical Properties
- Solubility : Pyridin-2-yl derivatives exhibit moderate solubility in polar solvents (e.g., DMSO, chloroform) due to the nitrogen-rich aromatic ring, contrasting with hydrophobic naphthyl derivatives .
- Thermal Stability : Boc-protected compounds generally show stability up to 150°C, with decomposition points influenced by substituents .
Biological Activity
tert-Butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate (CAS No. 1395493-04-5) is a complex organic compound notable for its unique structural features, including a pyridine and pyrazole ring system. This compound has attracted attention in various scientific fields due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C15H18N4O2, with a molecular weight of 286.33 g/mol. Its structure is characterized by the presence of a tert-butyl ester group attached to a fused pyrrolopyrazole framework, which contributes to its biological activity.
One of the primary mechanisms through which this compound exerts its biological effects is through the inhibition of the enzyme Sterol 14-alpha demethylase (CYP51). This enzyme plays a crucial role in the biosynthesis of ergosterol, an essential component of fungal cell membranes. By inhibiting CYP51, this compound disrupts ergosterol production, leading to compromised cell membrane integrity in fungi.
Pharmacological Activities
Research indicates that this compound exhibits various pharmacological activities:
Comparative Analysis with Similar Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Structure | Biological Activity |
|---|---|---|
| Phenylbutazone | Pyrazolidinedione | Anti-inflammatory |
| 1H-pyrazolo[3,4-b]pyridine derivatives | Pyrazole ring | Anticancer and antimicrobial |
| 3-tert-butylpyrazolo[5,1-c][1,2,4]triazin-4-yl | Pyrazole and triazine | Antimicrobial |
This table highlights how similar compounds have been utilized in therapeutic contexts due to their biological activities.
In Vitro Studies
Recent studies have highlighted the effectiveness of various pyrazole derivatives in inhibiting inflammatory markers. For instance:
- A study demonstrated that certain pyrazole derivatives inhibited TNF-α and IL-6 by up to 85% at concentrations comparable to standard anti-inflammatory drugs like dexamethasone .
In Vivo Studies
Although specific in vivo studies on this compound are scarce, research on related compounds suggests promising results in models of inflammation and infection.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for preparing tert-butyl 2-(pyridin-2-yl)-4,6-dihydropyrrolo[3,4-c]pyrazole-5(2H)-carboxylate, and how can intermediates be characterized?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic condensation. A typical approach involves coupling pyridine derivatives with pyrrolo-pyrazole precursors under reflux conditions (e.g., ethanol at 80°C for 2–4 hours). Key intermediates, such as tert-butyl-protected amines or boronic esters, should be characterized using , , and high-resolution mass spectrometry (HRMS) to confirm regioselectivity and purity. For example, intermediates like tert-butyl 3-(dioxaborolanyl)pyrrolo-pyridine derivatives (analogous to ) require validation of boron-containing moieties via .
Q. How can researchers optimize purification protocols for this compound, given its solubility profile?
- Methodological Answer : Due to the compound’s tert-butyl group and fused heterocyclic system, solubility in polar aprotic solvents (e.g., DMF or DMSO) is limited. Recrystallization using a DMF/ethanol (1:1) mixture at reduced temperatures (0–5°C) is effective for removing unreacted starting materials. Column chromatography with silica gel and a gradient of ethyl acetate/hexane (10–40%) can resolve stereoisomers or byproducts. Monitor fractions via TLC with UV visualization at 254 nm .
Advanced Research Questions
Q. What experimental design strategies are recommended for optimizing reaction yields in the synthesis of this compound?
- Methodological Answer : Employ a Design of Experiments (DoE) approach to identify critical variables (e.g., temperature, solvent polarity, catalyst loading). For example, a central composite design (CCD) can model nonlinear relationships between reaction time (X₁) and catalyst concentration (X₂) to maximize yield. Statistical software (e.g., JMP or Minitab) can analyze interactions and predict optimal conditions. This method reduces trial-and-error experimentation, as highlighted in chemical engineering design principles ( ) .
Q. How can computational methods aid in predicting the reactivity of tert-butyl-protected intermediates in this compound’s synthesis?
- Methodological Answer : Use quantum mechanical calculations (e.g., DFT at the B3LYP/6-31G* level) to model transition states and activation energies for key steps like cyclization or deprotection. Software like Gaussian or ORCA can simulate reaction pathways, while machine learning tools (e.g., ICReDD’s reaction path search methods) integrate experimental data to refine predictions. For example, docking studies of pyridine coordination with metal catalysts (e.g., Pd or Cu) can predict regioselectivity in cross-coupling reactions .
Q. What strategies resolve contradictions in spectroscopic data (e.g., unexpected splitting patterns) for this compound?
- Methodological Answer : Contradictions may arise from dynamic effects like restricted rotation in the pyrrolo-pyrazole ring. Variable-temperature NMR (VT-NMR) can confirm conformational flexibility by observing coalescence of split peaks at elevated temperatures (e.g., 50–80°C in DMSO-d₆). For ambiguous mass spectrometry results, tandem MS/MS with collision-induced dissociation (CID) differentiates isobaric fragments. Cross-validate with X-ray crystallography if single crystals are obtainable .
Q. How should researchers design stability studies for this compound under varying storage conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing the compound to stressors:
- Thermal : 40°C/75% relative humidity (ICH Q1A guidelines).
- Oxidative : 0.1% H₂O₂ in methanol at 25°C.
- Photolytic : UV light (320–400 nm) for 48 hours.
Monitor degradation via HPLC-UV at 220 nm and quantify impurities using a calibrated standard curve. For hygroscopic analogs (e.g., tert-butyl silyl-protected derivatives), use Karl Fischer titration to assess moisture uptake .
Safety and Handling Considerations
Q. What safety protocols are critical when handling this compound?
- Methodological Answer :
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles.
- Ventilation : Use fume hoods for weighing or reactions to avoid inhalation of fine particulates.
- Spill Management : Neutralize spills with inert adsorbents (e.g., vermiculite) and dispose as hazardous waste.
- Storage : Store in amber vials under nitrogen at –20°C to prevent oxidation or hydrolysis. Refer to Safety Data Sheets (SDS) for analogs like ethyl 2-amino-6-boc-thienopyridine carboxylate () for hazard classification .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
